molecular formula C10H20S B009728 3,7-Dimethyloct-6-ene-1-thiol CAS No. 102790-02-3

3,7-Dimethyloct-6-ene-1-thiol

Cat. No.: B009728
CAS No.: 102790-02-3
M. Wt: 172.33 g/mol
InChI Key: XDLLOALYSPYJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyloct-6-ene-1-thiol is a sulfur-containing terpene derivative characterized by a branched eight-carbon chain with a terminal thiol (-SH) group and a double bond at the 6-position. Replacing the hydroxyl (-OH) group in the alcohol with a thiol increases molecular weight (estimated at ~172.3 g/mol for the thiol vs. 156.27 g/mol for the alcohol) and alters reactivity due to sulfur’s larger atomic radius and lower electronegativity .

Properties

CAS No.

102790-02-3

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

3,7-dimethyloct-6-ene-1-thiol

InChI

InChI=1S/C10H20S/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3

InChI Key

XDLLOALYSPYJEX-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)CCS

Canonical SMILES

CC(CCC=C(C)C)CCS

Synonyms

6-Octene-1-thiol, 3,7-dimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The thiol’s closest analog is 3,7-dimethyloct-6-en-1-ol (C₁₀H₂₀O), a monoterpene alcohol. Key differences include:

  • Functional group : Thiols (-SH) exhibit weaker hydrogen bonding than alcohols (-OH), leading to lower boiling points and higher volatility.
  • Acidity : Thiols (pKa ~10) are more acidic than alcohols (pKa ~16–19), enabling participation in unique acid-base reactions .

Other structurally related compounds include:

  • 2-Isopropyl-5-methylhex-4-en-1-ol (C₉H₁₈O): Shorter carbon chain (six carbons) with a branched isopropyl group, reducing molecular weight (142.23 g/mol) and altering hydrophobicity .
  • Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (C₁₀H₆K₂O₇S₂): A sulfonate salt with aromatic rings and sulfonic acid groups, contrasting sharply with the aliphatic thiol’s reactivity and solubility .
Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Feature(s)
3,7-Dimethyloct-6-ene-1-thiol C₁₀H₂₀S ~172.3 Thiol (-SH) Aliphatic, branched chain
3,7-Dimethyloct-6-en-1-ol C₁₀H₂₀O 156.27 Alcohol (-OH) Monoterpene alcohol
2-Isopropyl-5-methylhex-4-en-1-ol C₉H₁₈O 142.23 Alcohol (-OH) Shorter chain, isopropyl branch
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ 368.44 Sulfonate (-SO₃⁻) Aromatic, disulfonated
Table 2: Reactivity and Functional Behavior
Property This compound 3,7-Dimethyloct-6-en-1-ol Dipotassium 7-hydroxynaphthalene-1,3-disulphonate
Acidity (pKa) ~10 (estimated) ~18 Highly acidic (sulfonate groups)
Oxidation Product Disulfide Ketone or carboxylic acid Stable under oxidation
Key Applications Polymer chemistry, fragrances Flavors, cosmetics Dyes, surfactants

Stereochemical Considerations

Both the thiol and its alcohol analog likely exhibit stereoisomerism due to the chiral center at the 3-position. For example, (-)-3,7-dimethyloct-6-en-1-ol (CAS 7540-51-4) has a specific (S)-configuration, which influences its odor profile and biological activity. Similar stereochemical effects are expected in the thiol derivative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.